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Compound of Interest

Compound Name: Biotin-16-UTP

Cat. No.: B12403851

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of

biotinylated UTP analogs, essential tools in molecular biology and drug development. We will

delve into the core principles of their synthesis, enzymatic incorporation into nucleic acids, and

their use in a variety of detection and purification techniques. This guide provides detailed

experimental protocols and quantitative data to assist researchers in effectively utilizing these

powerful molecular probes.

Discovery and Core Concepts
The pioneering work in the early 1980s demonstrated the synthesis of biotinylated analogs of

dUTP and UTP. These initial studies established that a biotin molecule could be covalently

attached to the C-5 position of the pyrimidine ring through a linker arm, most commonly an

allylamine linker, without significantly hindering its ability to act as a substrate for various DNA

and RNA polymerases. This discovery opened the door to non-radioactive labeling of nucleic

acids, revolutionizing many molecular biology techniques.

The core principle behind the utility of biotinylated UTP analogs lies in the high-affinity and

specific interaction between biotin (Vitamin H) and the protein avidin or its bacterial analog,
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streptavidin. This interaction, one of the strongest non-covalent bonds known in nature, allows

for the sensitive detection and efficient purification of biotin-labeled nucleic acids.

Development of Biotinylated UTP Analogs
Since their initial synthesis, a variety of biotinylated UTP and dUTP analogs have been

developed, each with specific characteristics tailored for different applications. The primary

variations among these analogs are the length and chemical nature of the linker arm

connecting the biotin to the uridine base.

Linker Arm Length: The length of the linker arm is a critical factor influencing the efficiency of

incorporation by polymerases and the subsequent interaction with avidin or streptavidin.

Longer linkers, such as those in Biotin-11-UTP and Biotin-16-UTP (indicating 11 and 16

atom spacers, respectively), tend to reduce steric hindrance, thereby improving both

enzymatic incorporation and the accessibility of the biotin moiety for detection.

Cleavable Linkers: For applications requiring the release of the labeled nucleic acid after

capture, analogs with cleavable linkers have been developed. A notable example is Bio-12-

SS-dUTP, which contains a disulfide bond within its linker arm. This bond can be cleaved by

reducing agents like dithiothreitol (DTT), allowing for the gentle elution of the captured

molecule.

Quantitative Data on Incorporation and Detection
The efficiency of enzymatic incorporation and the sensitivity of detection are key parameters for

the successful application of biotinylated UTP analogs. The following tables summarize

available quantitative data.
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Analog Polymerase
Substitution
Ratio
(Analog:NTP)

Incorporation
Efficiency

Reference

Biotin-16-UTP
T7 RNA

Polymerase

35% Biotin-16-

UTP : 65% UTP

Optimal balance

between reaction

and labeling

efficiency

--INVALID-LINK--

Bio-4-UTP
T7 RNA

Polymerase
1:1

70 out of 125

possible UTP

sites occupied

[1]

Biotinylated

dUTP

Taq DNA

Polymerase

50% Biotin-16-

dUTP : 50%

dTTP

Recommended

for PCR and Nick

Translation

--INVALID-LINK--

Biotinylated

dUTP
KOD Polymerase 1:1

5-fold lower

incorporation

than unlabeled

dUTP

dUTP
Neq DNA

Polymerase
N/A

74.9% relative to

dTTP

dUTP
Taq DNA

Polymerase
N/A

71.3% relative to

dTTP

dUTP
Pfu DNA

Polymerase
N/A

9.4% relative to

dTTP

dUTP
Vent DNA

Polymerase
N/A

15.1% relative to

dTTP

dUTP
KOD DNA

Polymerase
N/A

12.3% relative to

dTTP
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Labeled Probe Detection Method Sensitivity Reference

Biotinylated

dATP/dCTP labeled

DNA

Streptavidin-alkaline

phosphatase

conjugate

0.25 pg of DNA [2]

Biotin-4-UMP labeled

RNA (486 nt)

Streptavidin-cellulose

affinity column

>90% binding with as

few as 10 biotinylated

residues

[1]

Experimental Protocols
Detailed methodologies for common applications of biotinylated UTP analogs are provided

below.

In Vitro Transcription with Biotin-16-UTP
This protocol is adapted from a commercially available kit and is suitable for generating

randomly biotinylated RNA probes.

Materials:

Linearized template DNA (0.5-1 µg) containing a T7 promoter

HighYield T7 RNA Labeling Polymerase Mix

10x HighYield T7 Reaction Buffer

100 mM ATP, CTP, GTP solutions

100 mM UTP solution

10 mM Biotin-16-UTP solution

100 mM DTT

Nuclease-free water

Procedure:
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Thaw all components on ice.

Prepare a 10 mM working solution of UTP by diluting the 100 mM stock 1:10 with nuclease-

free water.

Assemble the reaction at room temperature in the following order in a nuclease-free

microcentrifuge tube:

Component Volume for 20 µl reaction Final Concentration

Nuclease-free water to 20 µl

10x HighYield T7 Reaction

Buffer
2 µl 1x

100 mM DTT 2 µl 10 mM

10 mM ATP, CTP, GTP mix 2 µl 1 mM each

10 mM UTP 1.3 µl 0.65 mM

10 mM Biotin-16-UTP 0.7 µl 0.35 mM

Template DNA (0.5-1 µg) X µl

HighYield T7 RNA Labeling

Polymerase Mix
2 µl

Mix gently by pipetting and centrifuge briefly.

Incubate at 37°C for 30 minutes to 2 hours. Longer incubation times may increase the yield

for some templates.

To stop the reaction, add 2 µl of 0.5 M EDTA.

Purify the biotinylated RNA probe using standard methods such as ethanol precipitation or

spin column chromatography to remove unincorporated nucleotides.

Nick Translation with Biotinylated dUTP
This protocol describes the labeling of DNA probes by nick translation.
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Materials:

DNA template (1 µg)

10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO4, 1 mM DTT)

dNTP mix (0.5 mM dATP, 0.5 mM dCTP, 0.5 mM dGTP)

Biotin-16-dUTP (0.5 mM)

DNase I (diluted 1:1000 from a 1 mg/ml stock)

DNA Polymerase I

0.5 M EDTA, pH 8.0

Nuclease-free water

Procedure:

In a microcentrifuge tube, combine the following on ice:

Component Volume for 50 µl reaction

Nuclease-free water to 50 µl

10x Nick Translation Buffer 5 µl

dNTP mix 5 µl

Biotin-16-dUTP 5 µl

DNA template (1 µg) X µl

DNase I (freshly diluted) 5 µl

DNA Polymerase I (10 U/µl) 1 µl

Mix gently and centrifuge briefly.
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Incubate the reaction at 15°C for 1-2 hours. The incubation time can be adjusted to optimize

the probe size, which should ideally be between 200 and 500 base pairs.

Stop the reaction by adding 5 µl of 0.5 M EDTA.

Heat the reaction to 65°C for 10 minutes to inactivate the enzymes.

Purify the biotinylated DNA probe to remove unincorporated nucleotides.

Mandatory Visualizations
The following diagrams illustrate key workflows and pathways involving biotinylated UTP

analogs.

Experimental Workflow for RNA Affinity Purification of
RNA-Protein Complexes
This workflow outlines the steps involved in using in vitro transcribed biotinylated RNA to

identify interacting proteins from a cell lysate.
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Analysis
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Click to download full resolution via product page

Caption: Workflow for identifying RNA-protein interactions using biotinylated RNA affinity

purification.
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Elucidation of the HOTAIR-YBX1 Signaling Axis
This diagram illustrates how the interaction between the long non-coding RNA HOTAIR and the

protein YBX1, discovered using techniques involving biotinylated probes, leads to the activation

of downstream signaling pathways implicated in cancer.[3][4]

RNA-Protein Interaction

Cellular Relocalization

Downstream Signaling Activation

lncRNA HOTAIR

YBX1 (cytoplasm)

Binds to

YBX1 (nucleus)

Promotes Nuclear
Translocation

PI3K/Akt Pathway

Stimulates

ERK/RSK Pathway

Stimulates

Cell Proliferation

Click to download full resolution via product page

Caption: Signaling cascade initiated by the HOTAIR-YBX1 interaction.
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Conclusion
Biotinylated UTP analogs remain indispensable tools in molecular biology, offering a safe and

sensitive alternative to radioactive labeling. The continuous development of new analogs with

improved features, such as longer and cleavable linkers, has expanded their utility in a wide

range of applications, from the detection of specific nucleic acid sequences to the elucidation of

complex cellular pathways. The detailed protocols and data presented in this guide aim to

empower researchers to effectively harness the potential of these versatile molecular probes in

their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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